6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-7-9-22(10-8-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXUGJXJIDPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dimethylformamide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(4-Methylbenzyl)[1,2]Thiazolo[4,3-d]Pyrimidine-5,7-Dione
This analogue (synonym of the target compound) replaces the benzyl group with a 4-methylbenzyl substituent.
Thiazolo[3,2-a]Pyrimidine Derivatives (11a and 11b)
Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with substituted benzylidene groups. Key differences include:
- Substituent Effects: 11a (2,4,6-trimethylbenzylidene) and 11b (4-cyanobenzylidene) exhibit distinct electronic properties. The cyano group in 11b introduces electron-withdrawing effects, which may influence reactivity and binding interactions compared to the target compound’s benzyl group .
- Physical Properties : 11a has a higher melting point (243–246°C) than 11b (213–215°C), likely due to the steric bulk of the trimethylbenzylidene group enhancing crystalline stability .
Piperidine-Containing Analogues
4-Methyl-1-[4-(1-Phenyl-1H-Pyrazol-3-Yl)Benzenesulfonyl]Piperidine ()
This compound shares the 4-methylpiperidine moiety but incorporates a sulfonyl group linked to a phenylpyrazole. The sulfonyl group may confer improved solubility in polar solvents compared to the carbonyl group in the target compound .
Heterocyclic Systems with Varied Cores
Triazolo-Pyrimidines ()
Triazolo[1,5-a]pyrimidines differ in core structure but share synthetic relevance. The additive 4,4’-trimethylenedipiperidine in enables high yields (up to 85%) under green conditions, suggesting that similar strategies could optimize the target compound’s synthesis .
Benzo[b][1,4]Oxazin Derivatives ()
These compounds, synthesized using caesium carbonate/DMF, achieve better yields (e.g., 7a-c) but lack the thiazolo-pyrimidine core. Their success underscores the importance of mild reaction conditions, which may inform improvements in the target compound’s synthetic route .
Biological Activity
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the thiazolo[4,3-d]pyrimidine family, which is known for its diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazolo-pyrimidine core and a piperidine moiety. Its IUPAC name is 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione. The molecular formula is C19H20N4O3S.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression in cancer cells and may lead to apoptosis (programmed cell death) in certain cancer types.
Target Pathways
- CDK Inhibition : Compounds in this class have shown effectiveness in inhibiting CDK2 activity.
- Endosomal Fusion Interference : Similar compounds are suggested to interfere with pH-dependent fusion processes within endosomes, impacting cellular uptake and trafficking of various molecules.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 12 | Significant reduction in viability |
The compound shows promise as a lead candidate for further development in anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have indicated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate potential applications in treating bacterial infections.
Case Studies
A recent case study explored the efficacy of this compound in combination with standard chemotherapeutics. The study involved treating MCF-7 breast cancer cells with doxorubicin alongside varying concentrations of this compound. The results demonstrated a synergistic effect that enhanced apoptosis compared to doxorubicin alone.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thiazolo-pyrimidine derivative?
Answer:
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Critical parameters include:
- Reagent selection : Use diacetoxyiodobenzene for oxidation steps and ethanol/methylene chloride as solvents to enhance reaction efficiency .
- Temperature control : Maintain precise reflux conditions (e.g., 80–100°C) during cyclization to achieve >70% yield .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the pure product .
- Yield optimization : Adjust stoichiometry of benzyl and 4-methylpiperidine precursors to minimize side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.5 ppm) protons, with benzyl groups showing characteristic aromatic splitting .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole ring vibrations (C-S at ~650 cm⁻¹) .
- X-ray crystallography : Resolve the fused thiazolo-pyrimidine core and substituent orientations (e.g., dihedral angles between benzyl and piperidine groups) .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across studies?
Answer:
Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:
- Standardized assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (e.g., 10 µM) for cross-study comparisons .
- Structural analysis : Compare substituent effects (e.g., 4-methylpiperidine vs. pyridinyl groups) on binding pocket interactions using molecular docking .
- Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the carbonyl group .
- MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the benzyl-piperidine moiety in hydrophobic pockets .
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with IC50 data to predict activity trends .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Anticancer activity : Use MTT assays on HeLa or MCF-7 cell lines (72-h incubation, IC50 calculation) .
- Enzyme inhibition : Screen against purified kinases (e.g., CDK2/Cyclin E) via radiometric or fluorescence polarization assays .
- Solubility testing : Employ shake-flask methods in PBS (pH 7.4) to determine logP and guide formulation .
Advanced: How to design experiments to investigate metabolic stability?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (m/z +16) or piperidine N-dealkylation .
- CYP inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4) using luminescent substrates (e.g., P450-Glo) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify the benzyl group (e.g., 4-fluoro or 3-methoxy substituents) and compare IC50 values against parent compound .
- Crystallographic overlay : Align X-ray structures of analogs to identify critical hydrogen-bonding interactions (e.g., pyrimidine C=O with Thr766 in EGFR) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage conditions : Store at –20°C under argon in amber vials to prevent oxidation of the thiazole ring .
- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis products (e.g., free piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
